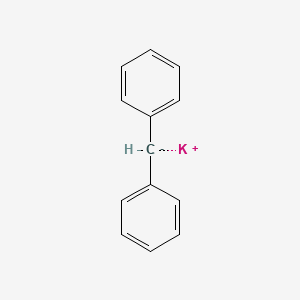

Potassium, (diphenylmethyl)-

説明

Contextualization within the Landscape of Highly Reactive Organometallic Reagents

Organometallic reagents are characterized by a direct bond between a carbon atom and a metal. Organopotassium compounds, a subset of this class, are known for their high reactivity, making them valuable as strong bases and nucleophiles in various chemical transformations. lookchem.com Due to the highly electropositive nature of potassium, the carbon-potassium bond is significantly polarized, leading to a high degree of carbanionic character on the carbon atom. This makes organopotassium compounds, including diphenylmethylpotassium, potent reagents for deprotonation, metalation, and the formation of new carbon-carbon bonds. lookchem.com Their reactivity necessitates handling under inert atmospheres to prevent decomposition by moisture or oxygen. lookchem.com

While organolithium reagents are perhaps the most commonly used alkali-metal organyls in organic synthesis, organopotassium compounds often exhibit different and sometimes advantageous reactivity. nih.gov The direct use of alkali-metal organyls in transition-metal-catalyzed cross-coupling reactions has been limited, but recent research has explored the application of organopotassium compounds in this area. nih.govacs.org

Historical Trajectory and Evolution of Alkali Metal Carbanionic Species in Synthetic Chemistry

The history of alkali metal carbanionic species dates back to the early 20th century. In 1904 and 1917, Schlenk prepared early examples of salts containing free carbanions by reacting organosodium reagents with tetramethylammonium (B1211777) chloride. wikipedia.org The development of organoalkali chemistry has been pivotal in the advancement of organic synthesis. thieme-connect.de

The preparation of carbanions is often achieved through the reaction of organic halides with alkali metals or by deprotonation of a carbon acid. wikipedia.orgbritannica.com The nature of the alkali metal (lithium, sodium, potassium, etc.) significantly influences the properties and reactivity of the resulting organometallic species. ncl.ac.uk As one descends the alkali metal group, the ionic radius of the metal increases, and the metal-carbon bond becomes more reactive. ncl.ac.uk

A significant advancement in the field was the development of "superbases," such as the Lochmann-Schlosser superbase, which is a mixture of an organolithium compound and a potassium alkoxide. acs.orgthieme-connect.de These superbases are highly effective for the metalation of weakly acidic hydrocarbons, generating organopotassium species in situ. thieme-connect.de The C-alkylation of alkali metal carbanions with olefins, a reaction class first reported five decades ago, has seen a resurgence in recent years, with moderately reactive alkylpotassium and alkylsodium compounds enabling controlled bimolecular reactions. rsc.org

Distinctive Role and Synthetic Utility of Potassium, (diphenylmethyl)- as a Specialized Anionic Reagent

Potassium, (diphenylmethyl)- (DPMK) is a specialized anionic reagent with distinct applications in organic synthesis. It is typically prepared by the deprotonation of diphenylmethane (B89790). wikipedia.orgchemicalbook.comchemicalbook.com Diphenylmethane has a mildly acidic methylene (B1212753) group with a pKa of about 32.2 to 33.5, which can be deprotonated by a strong base. wikipedia.orgchembk.commsu.edu

One of the primary methods for synthesizing DPMK is through the reaction of diphenylmethane with potassium naphthalenide in tetrahydrofuran (B95107) (THF). chemicalbook.comrsc.orgresearchgate.net This method involves the initial formation of the deep green potassium naphthalenide, which then reacts with diphenylmethane over several days to produce the dark red solution of DPMK. rsc.orgresearchgate.net

The resulting diphenylmethyl carbanion is a useful nucleophile. For instance, it can be readily alkylated with various alkyl halides, including primary and secondary halides, in high yields. wikipedia.org A notable application of DPMK is as an initiator in anionic polymerization. chemicalbook.comchemicalbook.compharmaguideline.comscientificlabs.co.ukiptsalipur.org It has been used to initiate the polymerization of various monomers, including ethylene (B1197577) oxide and vinylthiophenes. acs.orgfrontiersin.orgtib.eudur.ac.uk In these polymerizations, DPMK's ability to generate a living polymer chain allows for the synthesis of well-defined block copolymers. acs.org

The reactivity of DPMK has also been explored in reactions with other electrophiles. For example, its reaction with carbon tetrachloride in liquid ammonia (B1221849) has been studied. acs.org Furthermore, DPMK has been utilized in the synthesis of functionalized polymers and hydrogels. rsc.orgmdpi.comscispace.com

Below is a table summarizing some key properties of Diphenylmethane, the precursor to Potassium, (diphenylmethyl)-.

| Property | Value | Source |

| Molecular Formula | C13H12 | wikipedia.org |

| Melting Point | 22-24 °C | chemicalbook.com |

| Boiling Point | 264 °C | chemicalbook.com |

| Density | 1.006 g/mL at 25 °C | chemicalbook.com |

| pKa | 32.2 - 33.5 | wikipedia.orgchemicalbook.comchembk.com |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, benzene (B151609), and cyclohexane. | chemicalbook.comchembk.com |

Here is a table detailing the synthesis of Potassium, (diphenylmethyl)-.

| Reactants | Reagents/Solvents | Conditions | Product | Source |

| Diphenylmethane, Potassium | Naphthalene (B1677914), THF | Room temperature, inert atmosphere, stirred for several days. | Diphenylmethyl potassium (DPMK) | rsc.orgresearchgate.net |

| Diphenylmethane | Sodium amide | Not specified | Diphenylmethylsodium | wikipedia.org |

Structure

3D Structure of Parent

特性

CAS番号 |

10060-17-0 |

|---|---|

分子式 |

C13H11K |

分子量 |

206.32 g/mol |

IUPAC名 |

potassium;phenylmethylbenzene |

InChI |

InChI=1S/C13H11.K/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |

InChIキー |

IRAPFUAOCHNONS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[K+] |

正規SMILES |

C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[K+] |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Potassium, Diphenylmethyl

Indirect Metallation Protocols for Potassium, (diphenylmethyl)- Generation

Indirect metallation represents a classical and widely utilized route for the synthesis of organopotassium compounds. These protocols involve the deprotonation of a weakly acidic hydrocarbon precursor, such as diphenylmethane (B89790), using a pre-formed, highly reactive potassium-containing reagent or through direct reaction with the alkali metal under specific conditions.

The synthesis of Potassium, (diphenylmethyl)- via indirect metallation with potassium naphthalenide is a well-established and frequently cited method. researchgate.netchemicalbook.comlookchem.comchemicalbook.com This process involves two primary redox steps conducted under strictly dry and inert conditions, typically in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netrsc.org

Initially, potassium metal reacts with a stoichiometric amount of naphthalene (B1677914) in dry THF. researchgate.netrsc.org This reaction results in the formation of a dark green solution containing the potassium naphthalenide radical anion. researchgate.netrsc.org The naphthalene acts as an electron carrier, facilitating the dissolution of the potassium metal without the production of hydrogen gas. researchgate.net

Once all the potassium has been consumed, diphenylmethane is introduced into the solution. researchgate.net A slow acid-base reaction ensues where the naphthalenide radical anion deprotonates the diphenylmethane. researchgate.net This transmetallation is a slow process, often requiring several days of stirring at room temperature to proceed to completion. researchgate.netrsc.org The progress of the reaction is visually indicated by a color change from the dark green of potassium naphthalenide to the characteristic dark red of the diphenylmethyl anion. researchgate.netrsc.org The hydrogen is transferred to naphthalene, forming dihydronaphthalene. researchgate.net

Table 1: Reaction Parameters for Potassium Naphthalenide-Mediated Synthesis of DPMK rsc.org

| Component | Molar Equivalent | Role |

|---|---|---|

| Potassium (K) | 2.0 eq. | Reducing Agent |

| Naphthalene | 1.0 eq. | Electron Carrier |

| Diphenylmethane | 2.0 eq. | Proton Donor (Precursor) |

| Tetrahydrofuran (THF) | - | Solvent |

This table is based on a procedure described by Duran et al. and represents a typical stoichiometric ratio for the synthesis. rsc.org

An alternative to the naphthalenide-mediated route is the direct reaction of diphenylmethane with a highly reactive form of potassium metal. researchgate.net The potassium mirror technique is a classic example of this approach. researchgate.netschlenklinesurvivalguide.com This method requires a high vacuum line to prepare the potassium mirror. researchgate.net

The technique involves the sublimation of a small quantity of potassium metal under high vacuum. researchgate.netschlenklinesurvivalguide.com The potassium vapor condenses on the cooler walls of the reaction vessel, forming a thin, highly reflective, and extremely high-surface-area metallic mirror. researchgate.netschlenklinesurvivalguide.com A solution of dry diphenylmethane in an anhydrous solvent like THF is then introduced to the potassium mirror. researchgate.net Upon contact and with stirring, the diphenylmethane is deprotonated directly by the potassium metal, forming the red-colored diphenylmethyl anion. researchgate.net This method avoids the use of naphthalene as an intermediary.

Superbase Systems in the Generation of Potassium, (diphenylmethyl)-

Superbase systems provide a powerful and efficient alternative for generating organopotassium compounds from weakly acidic precursors. These mixtures exhibit significantly higher basicity than their individual components, enabling rapid deprotonation where single reagents would be ineffective.

The Lochmann-Schlosser base, often termed a "LIC-KOR" superbase, is a mixture of an alkyllithium (RLi), such as n-butyllithium (nBuLi), and a potassium alkoxide (KOR), most commonly potassium tert-butoxide (KOtBu). maynoothuniversity.iewikipedia.org This superbasic mixture is highly effective for the metallation of weakly acidic hydrocarbons, including diphenylmethane. maynoothuniversity.iewikipedia.org

In this approach, diphenylmethane is treated with a combination of nBuLi and KOtBu in a suitable solvent like hexane. maynoothuniversity.ievulcanchem.com The reaction proceeds via an in situ transmetallation, where the alkyllithium and potassium alkoxide react to form an alkylpotassium species, which is a much stronger base than the starting alkyllithium. wikipedia.org This newly formed organopotassium compound then readily deprotonates the diphenylmethane to yield Potassium, (diphenylmethyl)-. maynoothuniversity.iewikipedia.org

The remarkable reactivity of Lochmann-Schlosser bases stems from a combination of factors. The primary driver is the in situ formation of a more reactive organopotassium species from the less reactive organolithium precursor. wikipedia.org This is a consequence of the greater ionic character of the carbon-potassium bond compared to the carbon-lithium bond.

Furthermore, the aggregation state of the organometallic species in solution plays a crucial role. wikipedia.org The presence of the potassium alkoxide alters the aggregation state of the alkyllithium compound, breaking down larger, less reactive oligomers into smaller, more basic mixed-metal clusters. maynoothuniversity.iewikipedia.org The addition of Lewis donors, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), can further deaggregate the base, leading to a significant enhancement in its basicity and reactivity. maynoothuniversity.ie While toluene (B28343), benzene (B151609), and butenes react very slowly with alkyllithium reagents alone and not at all with potassium alkoxides, they are rapidly metallated by the mixed reagent system. wikipedia.org

Quantitative Assessment and Analytical Validation of Potassium, (diphenylmethyl)- Formulations

Accurately determining the concentration of Potassium, (diphenylmethyl)- solutions is critical for their effective use, especially in polymerization reactions where the initiator concentration directly influences the molecular weight of the resulting polymer.

Titration is a common method for the quantitative assessment of DPMK solutions. chemicalbook.comrsc.org One established procedure involves a water-free titration using a dry standard alcohol, such as 3-phenyl-1-propanol (B195566) or octyl alcohol, as the titrant. chemicalbook.comrsc.org The titration is performed under an inert atmosphere (e.g., argon) until the deep red color of the DPMK solution disappears, turning into a slightly yellow solution, which signals the endpoint. rsc.org This color change corresponds to the complete consumption of the diphenylmethyl anion. From this, the molar concentration of the active initiator can be calculated. rsc.org For instance, one study determined the DPMK concentration to be 0.8 mol L⁻¹ ± 0.1 mol L⁻¹ using this titration method. rsc.org

Spectroscopic methods also play a role in analysis. When DPMK is used as an initiator for polymerization, ¹H NMR spectroscopy can be employed to quantify the degree of end-group functionalization of the resulting polymers, providing an indirect measure of the initiator's efficiency. rsc.org

Analytical validation ensures that these quantitative methods are reliable, accurate, and reproducible. scielo.br While specific validation reports for DPMK formulations are proprietary, a validation process would follow established guidelines. fda.govqualifyze.com For the titration method, validation would involve assessing parameters such as:

Accuracy: Comparing the results to a certified reference material, if available. researchgate.net

Precision: Evaluating the repeatability (measurements by one analyst over a short time) and intermediate precision (variations within the lab, e.g., different days, analysts, or equipment). ich.org

Selectivity: Ensuring the titrant reacts only with the DPMK and not with other components or impurities in the solution. scielo.br

Linearity and Range: Demonstrating a direct, proportional relationship between the titrant volume and the DPMK concentration over a specified range. scielo.br

Table 2: Analytical Methods for Potassium, (diphenylmethyl)- Formulations

| Method | Purpose | Principle | Key Parameters |

|---|---|---|---|

| Titration | Quantification of active concentration | Acid-base reaction with a standard alcohol (e.g., 3-phenyl-1-propanol) leading to a colorimetric endpoint. rsc.org | Titrant, Endpoint detection |

Titrimetric Methods for Active Species Concentration Determination

Titration is a cornerstone of quantitative chemical analysis, providing a direct measure of the concentration of a reactive species. iyte.edu.tr For a highly reactive and air-sensitive compound like Potassium, (diphenylmethyl)-, specialized titrimetric procedures are essential to accurately determine the concentration of the active carbanion.

A common and effective method for determining the concentration of DPMK solutions is through a water-free titration. rsc.org This technique involves reacting the DPMK solution with a known amount of a suitable protic reagent until the characteristic color of the carbanion disappears. One such established procedure utilizes dry 3-phenyl-1-propanol as the titrant. rsc.org The endpoint of the titration is visually identified by a distinct color change, as the deep red color of the DPMK solution fades to a pale yellow. rsc.org This color change signifies the complete consumption of the diphenylmethyl potassium carbanion. The concentration can then be calculated based on the stoichiometry of the reaction and the volume of the titrant used. For instance, a reported DPMK concentration determined by this method was 0.8 mol L⁻¹ ± 0.1 mol L⁻¹. rsc.org

The accuracy of any titrimetric method relies heavily on the purity and stability of the standard reagent used. uomus.edu.iq In this context, the titrant (e.g., 3-phenyl-1-propanol) acts as a secondary standard, and its concentration must be accurately known. ncert.nic.in The process of titration involves the slow addition of this standard solution to the analyte (DPMK solution) until the reaction is complete, a point known as the equivalence point. iyte.edu.tr

Table 1: Titrimetric Analysis of Potassium, (diphenylmethyl)-

| Parameter | Description | Reference |

|---|---|---|

| Titration Type | Water-free titration | rsc.org |

| Titrant | Dry 3-phenyl-1-propanol | rsc.org |

| Indicator | Self-indicating (color change) | rsc.org |

| Endpoint | Disappearance of the dark red color of the DPMK solution to a slightly yellow solution | rsc.org |

| Reported Concentration | 0.8 mol L⁻¹ ± 0.1 mol L⁻¹ | rsc.org |

Spectroscopic Signatures in Reaction Monitoring and Purity Assessment (e.g., UV-Vis color changes)

Spectroscopic techniques, particularly UV-Visible (UV-Vis) spectroscopy, are invaluable tools for monitoring the formation of Potassium, (diphenylmethyl)- and assessing its purity. The intense color of DPMK solutions is a direct consequence of the electronic transitions within the diphenylmethyl carbanion, which can be quantitatively measured using UV-Vis spectroscopy.

The formation of DPMK is often accompanied by a dramatic color change. For instance, during its synthesis from diphenylmethane and potassium naphthalenide in tetrahydrofuran (THF), the initial deep green color of the potassium naphthalenide solution transitions to a deep red upon the formation of the diphenylmethyl anion. researchgate.net This red color is a key indicator that the reaction is proceeding as expected. researchgate.net

UV-Vis spectrophotometric studies have provided significant insights into the nature of the ionic species present in solutions of diphenylmethyl alkali metal salts. cdnsciencepub.com These studies have revealed that the spectral absorptions are characteristic of different types of ion pairs, including contact ion pairs and solvent-separated ion pairs. cdnsciencepub.com The position of the absorption maximum (λmax) can be influenced by the solvent and the counter-ion. For instance, in a study of diphenylmethyl potassium in various ether solvents, different spectral absorptions were observed, indicating the presence of multiple ion pair species. cdnsciencepub.com In contrast, the related triphenylmethyl alkali metal salts only showed evidence of one type of contact ion pair and the solvent-separated ion pair. cdnsciencepub.com

The UV-Visible spectrum of the diphenylmethyl radical, a related species, has been characterized in various matrices. ruhr-uni-bochum.de While distinct from the anion, understanding the spectral properties of the radical can be useful in identifying potential side products or decomposition pathways. The diphenylmethyl radical exhibits a characteristic absorption at approximately 330 nm. ruhr-uni-bochum.de

The purity of a DPMK solution can be qualitatively and, to some extent, quantitatively assessed by its UV-Vis spectrum. The presence of impurities, such as unreacted starting materials or decomposition products, can lead to the appearance of additional absorption bands or a broadening of the main absorption peak.

Table 2: Spectroscopic Data for Diphenylmethyl Species

| Species | Technique | Solvent/Matrix | Key Spectral Feature | Color | Reference |

|---|---|---|---|---|---|

| Potassium, (diphenylmethyl)- | Visual | Tetrahydrofuran (THF) | - | Dark Red | rsc.orgresearchgate.net |

| Potassium, (diphenylmethyl)- | UV-Vis Spectroscopy | Ether Solvents | Multiple absorptions (ion pairs) | - | cdnsciencepub.com |

| Diphenylmethyl Radical | UV-Vis Spectroscopy | Argon Matrix (8 K) | λmax ≈ 330 nm | - | ruhr-uni-bochum.de |

| Benzhydryl Cation | UV-Vis Spectroscopy | Water Matrix (8 K) | λmax = 443 nm | - | ruhr-uni-bochum.de |

Fundamental Reactivity and Mechanistic Investigations of Potassium, Diphenylmethyl

Role as a Potent Brønsted Base

Potassium, (diphenylmethyl)-, also known as diphenylmethyl potassium, is a powerful non-nucleophilic base utilized in organic synthesis. Its reactivity is fundamentally tied to the stability of its corresponding conjugate acid, diphenylmethane (B89790). The delocalization of the negative charge across two phenyl rings in the diphenylmethyl anion contributes significantly to its formation and stability, making it an effective reagent for deprotonation reactions.

The potency of Potassium, (diphenylmethyl)- as a Brønsted base is best understood by examining the acidity of its conjugate acid, diphenylmethane. The pKa value of a compound is a measure of its acidity; a higher pKa indicates a weaker acid and, consequently, a stronger conjugate base. wikipedia.org Diphenylmethane has a pKa of approximately 32.2-33.5, signifying that the methylene (B1212753) (CH₂) protons are exceptionally weakly acidic. wikipedia.orgchemicalbook.com

The deprotonation of a substrate by a base is a thermodynamically favorable process when the pKa of the substrate is significantly lower than the pKa of the conjugate acid of the base used. wikipedia.org Given the high pKa of diphenylmethane, its conjugate base, the diphenylmethyl anion, is exceptionally strong and capable of deprotonating a wide range of carbon and heteroatom acids that are unreactive towards weaker bases like alkoxides. The stability of the diphenylmethyl carbanion is a key thermodynamic driving force for these reactions. This stability arises from the resonance delocalization of the negative charge over the π-systems of the two phenyl rings.

Table 1: Acidity of Diphenylmethane

| Compound | Structure | pKa |

| Diphenylmethane | (C₆H₅)₂CH₂ | ~32.2-33.5 wikipedia.orgchemicalbook.com |

In the deprotonation of unsymmetrical ketones, two different regioisomeric enolates can be formed: the kinetic enolate and the thermodynamic enolate. The control of regioselectivity is a critical aspect of synthetic chemistry.

Kinetic Enolate: This enolate is formed by the removal of the most accessible, least sterically hindered α-proton. Its formation is faster but results in a less stable, less substituted alkene within the enolate structure. Kinetic control is typically achieved using strong, sterically bulky bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) under irreversible conditions. udel.edulibretexts.org

Thermodynamic Enolate: This enolate is the more stable of the two possible isomers, typically featuring a more substituted double bond. Its formation is favored under conditions that allow for equilibration between the two enolate forms. This is achieved using weaker bases or strong bases at higher temperatures, often in protic solvents, which allow for reversible protonation and deprotonation. udel.edualmerja.net

Potassium bases, including Potassium, (diphenylmethyl)-, generally favor the formation of the thermodynamic enolate. libretexts.orgquimicaorganica.org The relatively ionic nature of the potassium-oxygen bond in the resulting enolate allows for rapid equilibration. almerja.net This means that even if the kinetic enolate is formed initially, the reaction conditions permit it to revert to the starting ketone and subsequently form the more stable thermodynamic isomer, which will accumulate over time. udel.edureddit.com Therefore, when Potassium, (diphenylmethyl)- is used to generate an enolate from an unsymmetrical ketone, the major product is expected to be the one derived from the more thermodynamically stable enolate.

The strength of a base is inversely related to the acidity (pKa) of its conjugate acid. A higher pKa for the conjugate acid corresponds to a stronger base. organicchemistrydata.org Potassium, (diphenylmethyl)- is considered a very strong base, and its strength can be contextualized by comparing the pKa of diphenylmethane with the conjugate acids of other common bases.

Potassium tert-butoxide (KOtBu): The conjugate acid is tert-butanol, which has a pKa of approximately 17-19. wikipedia.orgcommonorganicchemistry.comuwindsor.ca This makes KOtBu a strong base, but significantly weaker than Potassium, (diphenylmethyl)-. It is suitable for deprotonating alcohols, terminal alkynes, and some active methylene compounds but not for less acidic hydrocarbons. wikipedia.org

Lithium diisopropylamide (LDA): The conjugate acid is diisopropylamine, with a pKa of about 36. udel.eduuwindsor.ca This makes LDA a very strong, non-nucleophilic hindered base, comparable in strength to Potassium, (diphenylmethyl)-. Both are capable of deprotonating a wide array of weak carbon acids.

Potassium, (diphenylmethyl)-: With a conjugate acid pKa of ~33, this base is substantially stronger than KOtBu and slightly weaker than LDA. Its high basicity allows it to effect deprotonations that are not possible with common alkoxides.

Table 2: Comparative Basicity via Conjugate Acid pKa

| Base | Conjugate Acid | pKa of Conjugate Acid | Relative Base Strength |

| Potassium tert-butoxide (KOtBu) | tert-Butanol | ~17-19 wikipedia.orgcommonorganicchemistry.comuwindsor.ca | Strong |

| Potassium, (diphenylmethyl)- | Diphenylmethane | ~32.2-33.5 wikipedia.orgchemicalbook.com | Very Strong |

| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 udel.eduuwindsor.ca | Very Strong |

Nucleophilic Reactivity of the Diphenylmethyl Anion

While often employed as a strong base, the diphenylmethyl anion generated from Potassium, (diphenylmethyl)- is also a potent carbon-centered nucleophile. Its utility in forming new carbon-carbon bonds is a cornerstone of synthetic organic chemistry.

Nucleophilic addition to carbonyl groups is a fundamental reaction for C-C bond formation. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles like the diphenylmethyl anion.

The reaction of the diphenylmethyl anion with aldehydes and ketones follows a classic nucleophilic addition mechanism. libretexts.orgkhanacademy.org The electron-rich carbanion attacks the electrophilic carbonyl carbon. This step breaks the C=O π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of this intermediate, typically during an acidic workup, yields the final alcohol product.

The general reactivity trend sees aldehydes being more susceptible to nucleophilic attack than ketones. longdom.orgyoutube.com This is due to two main factors:

Steric Effects: Aldehydes have a smaller hydrogen atom attached to the carbonyl, presenting less steric hindrance to the approaching nucleophile compared to the two bulkier alkyl or aryl groups on a ketone. longdom.org

Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than the carbonyl carbon of an aldehyde. longdom.orgyoutube.com

Therefore, the diphenylmethyl anion will react more readily with aldehydes than with ketones. The product of the reaction with an aldehyde is a secondary alcohol, while reaction with a ketone yields a tertiary alcohol.

Carbon-Carbon Bond Formation via Nucleophilic Addition

Carbolithiation-Analogous Reactions with Unsaturated Substrates

The diphenylmethyl anion, as the active component of Potassium, (diphenylmethyl)-, is a potent nucleophile capable of adding across carbon-carbon multiple bonds in a manner analogous to carbolithiation. This reactivity is most prominently observed in the initiation of anionic polymerization with suitably activated unsaturated monomers. The addition of the carbanion to the monomer's double bond forms a new, larger carbanion, which can then propagate by adding to subsequent monomer units.

The success of this initiation step is highly dependent on the structure of the unsaturated substrate. Monomers with electron-withdrawing substituents are required to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the double bond sufficiently electrophilic to react with the incoming carbanion. libretexts.org For instance, monomers like methyl methacrylate (B99206) (MMA), which possess both resonance-stabilizing and inductively electron-withdrawing ester groups, are readily initiated by organoalkali reagents such as diphenylmethyl potassium. mit.edu

The general mechanism for initiation is a nucleophilic attack on the β-carbon of the vinyl monomer:

Ph₂CHK + CH₂=C(X)Y → Ph₂CH-CH₂-C⁻(X)Y K⁺

Conversely, less activated monomers like styrene (B11656) are not effectively polymerized by diphenylmethyl potassium's sodium analogue, diphenylmethyl sodium. mit.edu This is because the phenyl group in styrene is less capable of stabilizing the resulting carbanion compared to the ester group in MMA, making the initiation step less favorable. The choice of initiator must be carefully matched to the monomer's reactivity. While highly reactive initiators like n-butyllithium can polymerize styrene, the moderated reactivity of the diphenylmethyl anion makes it more selective. libretexts.orgdu.edu.eg

The table below illustrates the suitability of different vinyl monomers for anionic polymerization, which correlates with their susceptibility to nucleophilic attack by carbanions like the diphenylmethyl anion.

| Monomer | Substituent (on C=C) | Reactivity with Diphenylmethyl Anion | Reason for Reactivity |

|---|---|---|---|

| Methyl Methacrylate | -COOCH₃, -CH₃ | High | Strongly electron-withdrawing ester group stabilizes the resulting carbanion. mit.edu |

| Styrene | -C₆H₅ | Low/None | Phenyl group provides insufficient activation and stabilization for this specific initiator. mit.edu |

| Ethylene (B1197577) | -H | Very Low/None | Lacks electron-withdrawing groups to activate the double bond. |

| Acrylonitrile | -CN | High | Nitrile group is strongly electron-withdrawing and stabilizes the propagating anion. |

SN2-Type Reactions

The diphenylmethyl anion is a strong nucleophile and could theoretically participate in bimolecular nucleophilic substitution (SN2) reactions with suitable electrophiles, such as primary alkyl halides. The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group. youtube.com

Ph₂CHK + R-X → Ph₂CH-R + KX

However, the reactivity of Potassium, (diphenylmethyl)- in SN2 reactions is severely limited by steric hindrance. The presence of two bulky phenyl groups adjacent to the carbanionic center physically obstructs the approach to the electrophilic carbon of the substrate. youtube.com SN2 reactions are highly sensitive to steric bulk on both the nucleophile and the substrate. youtube.comquora.com While primary alkyl halides are the best substrates for SN2 reactions, the bulky nature of the diphenylmethyl anion makes even these reactions challenging. conicet.gov.ar

Consequently, documented examples of Potassium, (diphenylmethyl)- being used as a nucleophile in classic SN2 reactions are scarce in the chemical literature. Instead of substitution, its strong basicity often leads to competing elimination (E2) reactions, especially with secondary or tertiary alkyl halides. More specialized applications, such as palladium-catalyzed cross-coupling reactions, have been developed to form C-C bonds using diarylmethane derivatives, circumventing the limitations of the direct SN2 pathway. acs.org

Electron Transfer Processes Involving Potassium, (diphenylmethyl)-

Single Electron Transfer (SET) Mechanisms in Organic Transformations

Beyond its role as a nucleophile and a base, Potassium, (diphenylmethyl)- can function as a potent reducing agent via a single electron transfer (SET) mechanism. In an SET process, the organopotassium compound donates one electron from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of an acceptor molecule (the substrate). This generates a radical anion from the substrate and the diphenylmethyl radical.

Ph₂CHK + Substrate → [Substrate]•⁻ K⁺ + Ph₂CH•

This pathway becomes competitive with or dominant over nucleophilic addition or substitution when two conditions are met:

The organopotassium reagent has a low oxidation potential (is a strong electron donor). The highly polarized C-K bond and the resonance stabilization of the resulting diphenylmethyl radical make Potassium, (diphenylmethyl)- a capable electron donor.

The substrate has a low reduction potential (is a good electron acceptor). Substrates with low-lying LUMOs, such as polycyclic aromatic hydrocarbons, ketones, or quinones, are particularly susceptible to reduction via SET. wikipedia.orgresearchgate.net

The SET process is fundamental to the initiation of certain polymerization reactions and various reductive transformations. wikipedia.org The formation of deeply colored solutions when certain substrates are mixed with organoalkali reagents is often visual evidence of the formation of radical anion species through SET. libretexts.org For example, 2-azaallyl anions, which are structurally related nitrogen analogues, have been identified as "super electron donors" capable of activating aryl and alkyl halides through SET, showcasing the potent reducing power of stabilized carbanionic systems. nih.gov

Reductive Capabilities and Radical Anion Formation

The ability of Potassium, (diphenylmethyl)- to act as a one-electron reducing agent is most clearly demonstrated in its reactions with polycyclic aromatic compounds (PAHs). Aromatic compounds can accept an electron from an alkali metal reagent into their π* antibonding orbital system to form a distinct chemical species known as a radical anion. wikipedia.orgutexas.edu

The formation of these radical anions is often accompanied by a dramatic color change. A classic example, though not involving diphenylmethyl potassium directly, is the reduction of benzophenone (B1666685) by sodium metal in an ether solvent, which generates the deep blue benzophenone ketyl radical anion. libretexts.org This reaction serves as a common indicator for anhydrous, oxygen-free conditions in chemical laboratories. utexas.edu

The ease of reduction and the stability of the resulting radical anion depend on the extent of the substrate's conjugated π-system. The more delocalized the π-system, the lower the energy of the LUMO, and the more readily the compound accepts an electron. wikipedia.org This trend is evident in the reduction potentials of various aromatic hydrocarbons. The classical synthesis of diphenylmethyl potassium itself can involve the use of potassium naphthalenide, which is a pre-formed radical anion salt that acts as the reducing agent to deprotonate diphenylmethane. researchgate.net This highlights the central role of SET processes in the chemistry of these reagents.

The table below summarizes the relative ease of forming radical anions from various unsaturated systems via SET.

| Substrate | Extent of Conjugation | Ease of Radical Anion Formation | Color of Radical Anion |

|---|---|---|---|

| Benzene (B151609) | 6 π electrons | Low | - |

| Naphthalene (B1677914) | 10 π electrons | Moderate | Dark Green researchgate.net |

| Anthracene | 14 π electrons | High | Deep Blue/Green |

| Benzophenone | Cross-conjugated system | High | Deep Blue libretexts.org |

Computational and Theoretical Elucidation of Potassium, Diphenylmethyl Properties and Reaction Pathways

Quantum Chemical Approaches for Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic properties of molecules. For Potassium, (diphenylmethyl)-, these techniques reveal the distribution of electrons, the nature of chemical bonds, and the regions susceptible to chemical attack.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and for calculating its total electronic energy. For the diphenylmethyl anion complexed with a potassium cation, DFT calculations, specifically using the B3LYP functional with the 6-311+G(d) basis set, have been employed to determine its structural parameters.

The optimized geometry reveals the nature of the interaction between the potassium cation and the diphenylmethyl anion. The calculations show that the potassium ion is not centrally located over one of the phenyl rings but is instead positioned more towards the central carbanionic carbon and interacts with the π-system of both phenyl rings. This interaction is crucial in stabilizing the negative charge on the diphenylmethyl fragment.

A study on monomeric alkali-metal diphenylmethyl complexes, including the potassium derivative, utilized DFT calculations to gain insight into their coordination modes. The optimized geometrical parameters from these calculations were found to be in good agreement with crystallographic data. The presence of the second aromatic ring in the diphenylmethyl ligand allows for greater delocalization of the negative charge compared to simpler benzyl (B1604629) anions.

Table 1: Selected Optimized Geometrical Parameters for Diphenylmethyl Potassium (Note: Specific calculated values for bond lengths and angles for Potassium, (diphenylmethyl)- are not readily available in the searched literature. The table structure is provided as a template for where such data would be presented.)

| Parameter | Value (Å or °) |

| C-K Bond Length | Data not available |

| C-C (Phenyl Ring) Bond Lengths | Data not available |

| C-C-C (Phenyl Ring) Angles | Data not available |

| Dihedral Angle (Phenyl Rings) | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Note: Specific calculated values for HOMO-LUMO energies for Potassium, (diphenylmethyl)- are not readily available in the searched literature. The table structure is provided as a template.)

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) units. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

In the context of Potassium, (diphenylmethyl)-, NBO analysis can elucidate the nature of the interaction between the potassium cation and the diphenylmethyl anion. It can quantify the charge transfer from the anionic organic fragment to the potassium cation, providing insight into the degree of ionic character in their interaction. The analysis would also detail the delocalization of the negative charge from the central carbon atom into the π-orbitals of the two phenyl rings, which is a key stabilizing factor for the anion.

Table 3: NBO Analysis - Charge Distribution and Donor-Acceptor Interactions (Note: Specific calculated values from NBO analysis for Potassium, (diphenylmethyl)- are not readily available in the searched literature. The table structure is provided as a template.)

| Atom/Fragment | Natural Charge (e) | Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| Diphenylmethyl Anion | Data not available | Data not available | Data not available | Data not available |

| Potassium Cation | Data not available | Data not available | Data not available | Data not available |

Mechanistic Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the mapping of reaction pathways.

Intrinsic Reaction Coordinate (IRC) calculations are used to map the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. This confirms that a located transition state indeed connects the desired minima and provides a detailed picture of the geometric changes that occur during the reaction. An IRC calculation starts from the geometry of the transition state and follows the reaction path downhill in both the forward and reverse directions.

For reactions involving Potassium, (diphenylmethyl)-, such as its use as a strong base or nucleophile, IRC calculations could be employed to verify the transition states for proton abstraction or nucleophilic attack. The resulting reaction path would illustrate the concerted or stepwise nature of the bond-breaking and bond-forming processes.

Identification and Characterization of Transition States

The elucidation of reaction mechanisms at a molecular level hinges on the identification and characterization of transition states. For reactions involving diphenylmethyl derivatives, computational chemistry serves as a powerful tool to map out potential energy surfaces and locate the high-energy transition state structures that connect reactants to products. While direct computational studies on the transition states of reactions specifically involving potassium, (diphenylmethyl)- are not extensively documented in the provided search results, the principles can be inferred from studies on closely related systems, such as the solvolysis of diphenylmethyl chlorides and other reactions with diphenylmethyl moieties.

In the context of solvolysis, for instance, the transition state involves the heterolytic cleavage of a bond to the diphenylmethyl carbon, leading to the formation of a carbocationic species. royalholloway.ac.uk Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to optimize the geometry of these transition states. researchgate.net Key parameters that are characterized include the elongated bond of the leaving group, the planarity of the central carbon atom, and the distribution of charge. For example, in the heterolysis of N-[4,4′-bis(dimethylamino)benzhydryl]-X-pyridinium ions, transition structures have been optimized at the M06-2X/6-311+G(2d,p) level of theory. researchgate.net Such calculations provide the free energies of activation, which can be correlated with experimental reaction rates. researchgate.netresearchgate.net

The study of enzymatic reactions also provides a framework for understanding transition states, where a combination of kinetic isotope effects and computational modeling allows for the three-dimensional and electrostatic assignment of transition states. nih.gov These methods could be analogously applied to understand the transition states of reactions involving potassium, (diphenylmethyl)-, for example, in nucleophilic substitution or addition reactions. The growing string method is another computational technique used to explore reaction pathways and identify barrier heights without prior knowledge of the reaction coordinate. pitt.edu

Role of Solvent Models (e.g., IEFPCM) in Simulating Solution-Phase Reactivity

The solvent environment plays a crucial role in the reactivity of ionic species like potassium, (diphenylmethyl)-. Computational models that account for solvation are therefore essential for accurately predicting reaction pathways and energetics in solution. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective method for this purpose. ruc.dk

IEFPCM treats the solvent as a continuous, polarizable medium characterized by its dielectric constant. ruc.dk The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. This approach has been successfully applied to study the solvolysis of various diphenylmethyl derivatives. researchgate.netresearchgate.net For instance, DFT calculations using the IEFPCM model have been employed to calculate the free energies of activation for the heterolysis of dianisylmethyl carboxylates and various N-benzhydryl-X-pyridinium ions, showing good correlation with experimental data. researchgate.netresearchgate.net

The choice of the functional and basis set in conjunction with the IEFPCM model is critical for obtaining accurate results. The M06-2X functional, for example, has been shown to provide good results for calculating the activation energies of solvolysis reactions of dianisylmethyl carboxylates in the presence of the IEFPCM solvation model. researchgate.net The model allows for the simulation of different solvents by adjusting the dielectric constant and other solvent parameters, enabling the theoretical prediction of solvent effects on reaction rates. royalholloway.ac.uk While explicit solvent molecules can sometimes be included in calculations to model specific short-range interactions, the IEFPCM provides a computationally efficient way to capture the bulk electrostatic effects of the solvent, which are paramount for ionic reactions. pitt.edu

Theoretical Studies on Inductive and Steric Effects in Diphenylmethyl Derivatives

The reactivity of diphenylmethyl derivatives is intricately controlled by the electronic (inductive and resonance) and steric effects of substituents on the phenyl rings. Theoretical studies provide a quantitative framework for understanding these influences.

Inductive Effects: Substituents on the phenyl rings of the diphenylmethyl anion can significantly alter the charge distribution and stability of the carbanion. Electron-donating groups will tend to destabilize the anion, while electron-withdrawing groups will stabilize it through inductive and resonance effects. In the context of the corresponding diphenylmethyl cations formed during solvolysis, electron-donating groups are stabilizing. The Hammett equation is a classic tool used to correlate reaction rates with substituent constants (σ), which quantify the electronic effect of a substituent. researchgate.netuclan.ac.uk For electrophilic reactions, a modified set of substituent constants (σ+) is often used to account for through-conjugation with the reactive center. researchgate.net Computational studies can calculate properties like atomic charges and molecular orbital energies to provide a more detailed picture of these electronic perturbations.

Steric Effects: The bulky nature of the two phenyl groups in the diphenylmethyl system creates significant steric hindrance around the central carbon atom. This steric crowding influences the geometry of the molecule and can affect reaction rates. For example, ortho-substituents on the phenyl rings can hinder the attainment of a planar transition state in solvolysis reactions, thereby decreasing the reaction rate. researchgate.net The relative rates of solvolysis for ortho-substituted benzhydryl chlorides (o-Me < p-Me) highlight the importance of steric hindrance to resonance. researchgate.net Computational models can quantify these steric effects by calculating steric energies or by analyzing the geometric parameters of optimized structures. In some cases, bulky substituents can lead to unexpected conformational preferences to minimize steric strain. mdpi.com

The interplay between inductive and steric effects is complex. For instance, while alkyl groups are inductively electron-donating, their steric bulk can dominate their effect on reactivity, particularly when located at the ortho positions. researchgate.net Theoretical models and computational chemistry allow for the deconvolution of these effects, providing a deeper understanding of the structure-reactivity relationships in diphenylmethyl systems. royalholloway.ac.uk

Solution Phase Behavior and Aggregation Phenomena of Potassium, Diphenylmethyl

Influence of Solvent Coordination on Aggregate Structure

The structure of the diphenylmethylpotassium ion pair is profoundly influenced by the coordinating ability of the solvent. Solvents and ligands can solvate the potassium cation, leading to a disruption of aggregates and a shift in the equilibrium between contact and solvent-separated ion pairs.

In ethereal solvents, diphenylmethylpotassium exists in a dynamic equilibrium between different ion pair types. A key spectrophotometric study by Buncel, Menon, and Colpa in 1979 provided significant insights into this phenomenon. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net Their work demonstrated that in less polar ethers like diethyl ether (Et₂O), DPMK predominantly exists as contact ion pairs, characterized by a specific spectral absorption. In more strongly coordinating solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME), there is a clear shift towards the formation of solvent-separated ion pairs. acs.orgnih.govresearchgate.net

This equilibrium can be represented as:

(DPM⁻K⁺)CIP + n(Solvent) ⇌ (DPM⁻ || K⁺(Solvent)ₙ)SSIP

In THF, DPMK shows spectral evidence for both a partially solvated contact ion pair and a solvent-separated ion pair. acs.org This contrasts with other carbanion systems like triphenylmethyl alkali metal salts, where only one type of contact ion pair is typically observed. acs.org The equilibrium is sensitive to temperature, with lower temperatures generally favoring the formation of the more ordered and entropically disfavored solvent-separated ion pairs. acs.org

The table below summarizes the observed absorption maxima (λmax) for diphenylmethylpotassium in various ether solvents, which are indicative of the dominant ion pair species present.

| Solvent | Cation | Dominant Species | λmax (nm) |

| Tetrahydrofuran (THF) | K⁺ | Contact Ion Pair (partially solvated) | 448 |

| Tetrahydrofuran (THF) | K⁺ | Solvent-Separated Ion Pair | 498 |

| 1,2-Dimethoxyethane (DME) | K⁺ | Solvent-Separated Ion Pair | 498 |

Data compiled from Buncel et al. (1979). acs.orgdur.ac.uk

Polydentate amine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), are powerful tools for modulating the aggregation state of organometallic compounds. These ligands chelate the potassium cation, effectively breaking down larger aggregates into smaller, more reactive species, often monomers. researchgate.netacs.org

Research by Mulvey and coworkers has shown that the use of these polydentate N-donors can lead to the isolation and crystallographic characterization of monomeric diarylmethyl alkali metal complexes. researchgate.netacs.org In the case of diphenylmethylpotassium, the addition of a ligand like PMDETA can be expected to favor the formation of a monomeric, solvent-separated, or ligand-separated ion pair. While specific crystal structures for the PMDETA or TMEDA complexes of diphenylmethylpotassium are not as extensively documented as their sodium or lithium counterparts in the provided literature, the principles remain the same. For instance, with the closely related fluorenylpotassium, the denticity of the ligand influences the coordination but does not always prevent polymerization if the ligand-to-metal ratio is insufficient. acs.org However, the strong chelating effect of PMDETA is known to break down even highly aggregated organopotassium compounds. acs.org

The general effect of these ligands is to increase the effective solvation of the cation, thereby promoting the separation of the ion pair and increasing the concentration of more reactive, less aggregated species in solution. researchgate.net

Spectroscopic Probing of Solution Structures and Aggregation States

A variety of spectroscopic techniques are employed to study the complex solution behavior of diphenylmethylpotassium, providing critical data on its structure and aggregation.

NMR spectroscopy is a powerful tool for investigating the structure of carbanions in solution. The chemical shifts of the protons and carbons in the diphenylmethyl anion are sensitive to the local electronic environment, which is in turn affected by the proximity and solvation state of the potassium cation.

¹H and ¹³C NMR studies of related alkali metal benzyl (B1604629) derivatives have shown that as the cation becomes more separated from the anion (i.e., moving from a contact to a solvent-separated ion pair), the negative charge becomes more delocalized onto the phenyl rings. nih.govnih.gov This results in a shielding (upfield shift) of the aromatic proton and carbon signals. nih.gov The chemical shift of the α-carbon (the methine carbon) is particularly sensitive to the degree of ion pairing. wisc.edu

The following table presents typical, though not exhaustive, ¹H and ¹³C NMR chemical shift trends for the diphenylmethyl anion in the presence of different alkali metals and solvents, illustrating the effect of ion pair structure. Specific data for the potassium salt under all these varied conditions is not fully tabulated in the literature, but the trends are well-established.

| Nucleus | Species/Solvent System | Typical Chemical Shift (δ, ppm) | Rationale |

| α-¹³C | (Ph₂CH)⁻K⁺ (Contact Ion Pair) | Less Downfield | Increased charge localization on the α-carbon. |

| α-¹³C | (Ph₂CH)⁻ | K⁺(Solvent)ₙ (Solvent-Separated) | |

| Aromatic ¹H/¹³C | (Ph₂CH)⁻K⁺ (Contact Ion Pair) | More Downfield | Less shielding as negative charge is more localized on the α-carbon. |

| Aromatic ¹H/¹³C | (Ph₂CH)⁻ | K⁺(Solvent)ₙ (Solvent-Separated) |

This table represents general trends compiled from studies on alkali metal carbanions. nih.govwisc.edu

Diffusion-Ordered Spectroscopy (DOSY) is a particularly useful NMR technique for studying aggregation. rsc.org By measuring the diffusion coefficient of a species in solution, its effective hydrodynamic radius and, by extension, its approximate molecular weight can be estimated. researchgate.net This allows for the differentiation between monomers, dimers, and higher aggregates. For example, DOSY studies on related benzylpotassium compounds have shown that they can exist as highly aggregated structures in solution, and the addition of ligands like PMDETA can lead to the formation of smaller, more soluble species. acs.orgnih.gov While specific DOSY studies on diphenylmethylpotassium were not found in the provided search results, the technique is a primary method for elucidating the aggregation state of such organometallic species in solution. rsc.orgrsc.org

The distinction between contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs) is fundamental to understanding the behavior of diphenylmethylpotassium. nih.govmarquette.edu

Contact Ion Pair (CIP): The diphenylmethyl anion and the potassium cation are in direct contact, with no solvent molecules interposed between them. This is the dominant species in non-polar or weakly coordinating solvents. researchgate.net

Solvent-Separated Ion Pair (SSIP): One or more solvent molecules are inserted between the anion and the cation. The cation is fully solvated, and its electrostatic interaction with the anion is weaker. This species is favored in polar, strongly coordinating solvents like THF and DME, and in the presence of powerful ligands like crown ethers or cryptands. acs.orgnih.gov

The equilibrium between these forms is governed by factors such as the solvent's dielectric constant and donor ability, the cation's size and Lewis acidity, and the temperature. acs.orgmarquette.edu Spectroscopic studies, such as UV-Vis, are instrumental in identifying these species, as CIPs and SSIPs of carbanions typically have distinct absorption maxima at different wavelengths. acs.orgresearchgate.net For diphenylmethylpotassium in THF, the CIP absorbs at approximately 448 nm, while the SSIP absorbs at a longer wavelength of 498 nm, indicating a smaller energy gap for the electronic transition in the more "free" anion of the SSIP. acs.org

Impact of Aggregation on Reactivity and Selectivity in Organic Reactions

The state of aggregation and the type of ion pairing have a direct and significant impact on the reactivity and selectivity of diphenylmethylpotassium in organic reactions, most notably in anionic polymerization. dur.ac.ukresearchgate.net

The general principle is that less aggregated species and solvent-separated ion pairs are significantly more reactive than tightly bound contact ion pairs and large aggregates. researchgate.netacs.org In a contact ion pair, the carbanionic center is sterically and electronically shielded by the proximate potassium cation, reducing its nucleophilicity. In a solvent-separated ion pair, the anion is more "naked" and accessible, leading to a dramatic increase in reaction rates. acs.org

In anionic polymerization, for instance, the propagation rate is often a composite of the rates for the different ionic species present:

kp(observed) = αkp(SSIP) + (1-α)kp(CIP)

where kp(SSIP) and kp(CIP) are the propagation rate constants for the solvent-separated and contact ion pairs, respectively, and α is the fraction of solvent-separated ion pairs. Typically, kp(SSIP) is much larger than kp(CIP). Therefore, conditions that favor the formation of SSIPs (polar solvents, strong ligands, low temperatures) lead to faster polymerization rates. dur.ac.ukacs.org

However, this increased reactivity can sometimes be detrimental to the control of the polymerization, potentially leading to side reactions. Conversely, the formation of more aggregated and less soluble organopotassium species can sometimes be beneficial in other reaction types, such as certain Pd-catalyzed cross-couplings, by preventing side reactions that might occur with highly reactive monomeric species. acs.orgnih.gov The aggregation state can also influence the stereoselectivity of a reaction, as the geometry of the aggregate can act as a template, directing the approach of the substrate. The choice of solvent and ligands is therefore a critical parameter for tuning not only the rate but also the selectivity and outcome of reactions involving diphenylmethylpotassium. scispace.commdpi.com

Comparative Structural and Reactivity Studies with other Alkali Metal Diphenylmethides (e.g., Lithium, Sodium)

The identity of the alkali metal counterion (M⁺) in diphenylmethide salts, M⁺[CH(C₆H₅)₂]⁻, profoundly influences their structural and chemical properties. The differences between the lithium (Li⁺), sodium (Na⁺), and potassium (K⁺) derivatives are not merely incremental but can lead to distinct reactivity profiles. These differences are primarily rooted in the nature of the carbon-metal bond, the state of aggregation in solution, and the type of ion pairing involved, all of which are governed by the size and electrophilicity of the alkali metal cation.

Structural and Solution-Phase Behavior

In solution, particularly in ethereal solvents like tetrahydrofuran (THF), alkali metal carbanions exist in a dynamic equilibrium involving various species, including contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and higher-order aggregates (dimers, tetramers, etc.). The position of this equilibrium is highly dependent on the specific alkali metal.

Lithium Diphenylmethide (LiCH(C₆H₅)₂): Due to the small ionic radius and high charge density of the Li⁺ cation, it is strongly solvated by polar solvents. This can lead to the formation of SSIPs, where one or more solvent molecules insert between the cation and the diphenylmethide anion. Lithium compounds are also well-known for forming complex aggregates. While specific structural data for lithium diphenylmethide is not abundant, by analogy with other organolithium compounds, it is expected to form dimers or higher aggregates in solution. nih.gov

Sodium Diphenylmethide (NaCH(C₆H₅)₂): The Na⁺ ion is larger than Li⁺ and thus has a lower charge density, leading to weaker interactions with solvent molecules. Consequently, sodium diphenylmethide is more likely to exist as a contact ion pair (CIP) compared to the lithium analog. Aggregation is still a significant factor, but the specific structures may differ from those of the lithium derivative.

Potassium Diphenylmethide (KCH(C₆H₅)₂): The K⁺ cation is the largest and "softest" of the three. Its low charge density results in the weakest interaction with the carbanion. This leads to a "looser" contact ion pair. The C-K bond has a higher degree of ionic character compared to the C-Li and C-Na bonds. In reactions where the "free" carbanion's reactivity is paramount, the potassium salt often provides the most active species as the cation's influence is minimized. nih.gov Studies on ion pairing with various anions have shown that large, soft anions (like diphenylmethide) often prefer to pair with large, soft cations like K⁺. capes.gov.brnih.gov

The table below summarizes the general trends in the solution-phase structure of alkali metal diphenylmethides.

| Property | Lithium Diphenylmethide | Sodium Diphenylmethide | Potassium Diphenylmethide |

|---|---|---|---|

| Predominant Ion Pair Type (in THF) | Equilibrium between SSIP and CIP | Primarily Contact Ion Pair (CIP) | Contact Ion Pair (CIP), often "looser" |

| Tendency for Aggregation | High (forms complex aggregates) | Intermediate | Lower than Li/Na, but can still aggregate |

| Ionic Character of C-M Bond | Lowest (more covalent character) | Intermediate | Highest (more ionic character) |

Comparative Reactivity

The structural differences directly translate into varying reactivities. The general trend for alkali metals is that reactivity increases down the group (Li < Na < K). rsc.org This holds true in many organometallic reactions, where the greater ionic character of the carbon-metal bond in potassium salts leads to a more nucleophilic or basic carbanion.

A clear example is seen in elimination reactions. In the reaction with 1-chloro-1,2-diphenylethane, potassium diphenylmethide functions as a significantly stronger base than sodium diphenylmethide. While the sodium salt yields almost exclusively the substitution product, the potassium salt results in a substantial amount (18%) of the β-elimination product. lookchem.com

However, the outcome is highly dependent on the specific reaction mechanism. In a study involving the reaction of 1,3-dimethoxy-1,1-diphenylbutane, the potassium-derived carbanion was found to be largely unreactive towards cyclization, existing as a stable ion pair. cdnsciencepub.com In contrast, the lithium and sodium analogs proceeded to give cyclization products, suggesting that in this particular intramolecular reaction, the nature of the ion pair and its ability to coordinate internally was critical. cdnsciencepub.com This highlights that while the potassium salt may provide the most "free" carbanion, this is not universally advantageous for all reaction pathways.

In the context of mixed-metal reagents, the activating effect of the alkali metal is also evident. Studies on alkali-metal magnesiates showed a pronounced reactivity difference, with the potassium-containing reagent being the most efficient in a magnesium-bromine exchange reaction compared to its lithium and sodium counterparts. nih.gov

The following table presents comparative reactivity data from specific studies.

| Reaction | Substrate | Lithium Diphenylmethide | Sodium Diphenylmethide | Potassium Diphenylmethide | Reference |

|---|---|---|---|---|---|

| Elimination vs. Substitution | 1-chloro-1,2-diphenylethane | Not Reported | Almost exclusively substitution | Appreciable (18%) elimination | lookchem.com |

| Intramolecular Cyclization | 1,3-dimethoxy-1,1-diphenylbutane | Forms cyclization product | Forms cyclization product | Unreactive ion pair, does not cyclize effectively | cdnsciencepub.com |

Applications in Advanced Polymer Synthesis: Potassium, Diphenylmethyl As an Anionic Polymerization Initiator

Principles of Living Anionic Polymerization Initiated by Diphenylmethyl Potassium

Living anionic polymerization is a powerful technique that proceeds in the absence of termination or chain transfer reactions. ethernet.edu.et This allows for the synthesis of polymers with highly controlled structures. Diphenylmethyl potassium is classified as a "weak" or less nucleophilic initiator compared to organolithium compounds like sec-butyllithium (B1581126) (s-BuLi). researchgate.netacs.org This characteristic is advantageous in minimizing side reactions that can occur with more reactive initiators, especially when polymerizing monomers containing functional groups. researchgate.netacs.org

Initiation Mechanisms and Rate Control

The initiation of anionic polymerization by diphenylmethyl potassium involves the addition of the diphenylmethyl carbanion to a monomer molecule, creating a new carbanionic species that propagates the polymer chain. studylib.netyoutube.com The rate of initiation is a critical factor in achieving a narrow molecular weight distribution. In an ideal living polymerization, the rate of initiation should be much faster than the rate of propagation, ensuring that all polymer chains begin to grow at approximately the same time.

Achieving Predictable Molecular Weights and Narrow Polydispersity Indices

A key advantage of using diphenylmethyl potassium in living anionic polymerization is the ability to synthesize polymers with predictable number-average molecular weights (Mn) and narrow molecular weight distributions, often quantified by the polydispersity index (PDI, Mw/Mn). researchgate.netacs.orgacs.org The theoretical Mn can be calculated based on the molar ratio of the monomer to the initiator. studylib.net

The ability to achieve a PDI value close to 1.0 indicates that the resulting polymer chains are of a very uniform length. This high degree of control is a direct consequence of the "living" nature of the polymerization, where all chains are initiated simultaneously and grow at a similar rate without termination. ethernet.edu.etrsc.org Research has shown that polymerizations initiated with diphenylmethyl potassium can yield polymers with PDI values below 1.1, demonstrating its efficacy in producing well-defined polymeric materials. researchgate.netacs.org

| Initiator System | Monomer | Polymerization Time | Polydispersity Index (PDI) | Reference |

| sec-butyllithium (s-BuLi) / LiCl | 2-(4-vinylphenyl)pyridine | 72 hours | 1.15 | researchgate.netacs.org |

| Diphenylmethyl potassium (DPM-K) | 2-(4-vinylphenyl)pyridine | 150 minutes | < 1.1 | researchgate.netacs.org |

Polymerization of Vinyl Monomers

Diphenylmethyl potassium has proven to be a versatile initiator for the anionic polymerization of a range of vinyl monomers, from simple hydrocarbons to more complex functionalized molecules.

Styrene (B11656) and Diene Polymerization

Styrene and dienes (such as isoprene (B109036) and butadiene) are classic examples of monomers readily polymerized via anionic methods. Diphenylmethyl potassium can effectively initiate the polymerization of these monomers to produce polystyrenes and polydienes with controlled molecular weights and low polydispersity. acs.org The living nature of these polymerizations is particularly valuable for the subsequent synthesis of block copolymers. researchgate.netacs.org The polymerization of these nonpolar monomers is often carried out in hydrocarbon solvents, although polar solvents like THF can be used to increase the polymerization rate. rsc.org

Polymerization of Functionalized Vinyl Monomers (e.g., 2-(4-vinylphenyl)pyridine, alkynyl methacrylates)

The true utility of diphenylmethyl potassium as an initiator is highlighted in the polymerization of vinyl monomers containing functional groups that might be reactive towards more nucleophilic initiators.

One notable example is the polymerization of 2-(4-vinylphenyl)pyridine (VPPy). researchgate.netacs.org The pyridine (B92270) functionality can potentially react with highly nucleophilic initiators, leading to side reactions. However, the use of diphenylmethyl potassium as a less reactive initiator allows for the successful living polymerization of VPPy, achieving a quantitative yield in a significantly shorter time frame and with a narrower molecular weight distribution compared to systems using s-BuLi. researchgate.netacs.org

The polymerization of alkynyl methacrylates using (diphenylmethyl)potassium has also been investigated. afinitica.com In one study, the polymerization of 2-propynyl methacrylate (B99206) with this initiator in THF at -78°C was attempted. However, the polymerization did not proceed to completion, yielding the polymer in only 65% yield with a broad molecular weight distribution and poor control over the molecular weight. afinitica.com This suggests that while DPM-K is milder than many other initiators, its effectiveness can be monomer-dependent, and side reactions with certain functional groups, such as the alkynyl group in this case, can still occur.

| Monomer | Initiator | Yield | Molecular Weight Control | Polydispersity | Reference |

| 2-(4-vinylphenyl)pyridine | Diphenylmethyl potassium | 100% | Good | Narrow (<1.1) | researchgate.netacs.org |

| 2-propynyl methacrylate | (Diphenylmethyl)potassium | 65% | Ill-controlled | Broad | afinitica.com |

Synthesis of Block Copolymers

The "living" nature of polymer chains initiated by diphenylmethyl potassium makes it an excellent tool for the synthesis of block copolymers. researchgate.netacs.org Block copolymers are macromolecules composed of two or more different polymer chains linked together. They are synthesized by the sequential addition of different monomers to the living polymer chains.

The process typically begins with the polymerization of the first monomer initiated by diphenylmethyl potassium. Once the first monomer is completely consumed, the second monomer is introduced into the reaction mixture. The living carbanionic chain ends from the first polymer block then initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. mdpi.comnih.gov

Strategies for Mitigating Side Reactions in Anionic Polymerization

The successful synthesis of well-defined polymers via anionic polymerization using initiators like Potassium, (diphenylmethyl)- hinges on the rigorous exclusion of termination and chain transfer reactions. ethernet.edu.et These side reactions can compromise the "living" nature of the polymerization, leading to broadened molecular weight distributions, loss of active chain ends, and the inability to form block copolymers or other complex architectures. ethernet.edu.etstanford.edu The diphenylmethyl potassium initiator, due to the stability of its carbanion through resonance and steric hindrance, inherently mitigates some side reactions compared to more nucleophilic initiators like alkyllithiums. However, additional strategies are crucial for achieving optimal control, particularly when polymerizing functional monomers. researchgate.net

Key strategies to minimize these undesirable reactions include meticulous purification of reagents and solvents, precise temperature control, and the use of specific additives to modulate reactivity.

A primary cause of premature termination is the presence of protic impurities such as water or alcohols, as well as atmospheric oxygen and carbon dioxide. stanford.edu These substances react readily with the highly nucleophilic propagating carbanion, effectively "killing" the living chain. Therefore, the foremost strategy is the stringent purification of all components of the polymerization system—monomer, solvent, and the initiator itself—and conducting the reaction under a high vacuum or in a rigorously inert atmosphere (e.g., purified argon or nitrogen). stanford.edu

Temperature plays a critical role in balancing the rates of propagation and side reactions. Lowering the reaction temperature, often to -78 °C, is a widely adopted method to suppress termination and transfer events. mdpi.com These side reactions typically have higher activation energies than the propagation step, meaning they are disproportionately slowed down at lower temperatures. This allows the desired monomer addition to proceed while minimizing unwanted reactions, such as a carbanion attacking a functional group on the monomer. stanford.eduresearchgate.net

The choice of initiator and the careful control of its concentration are also vital. The diphenylmethyl potassium carbanion is less nucleophilic than many alkyl-based initiators, which is an advantage when polymerizing monomers with sensitive functional groups (e.g., esters in methacrylates). stanford.eduresearchgate.net This reduced reactivity helps prevent the initiator or the propagating chain end from attacking the functional group, a common side reaction that terminates the chain.

Furthermore, additives can be employed to modify the reactivity of the propagating species. For instance, the addition of alkali metal alkoxides can influence the aggregation state and the nature of the ion pair of the living chain end. nih.gov This modulation of the counter-ion's association with the carbanion can fine-tune its reactivity, potentially suppressing side reactions by creating a less aggressive propagating species. nih.gov Similarly, for certain monomers, end-capping a highly reactive polymer chain (like polystyryl anion) with a sterically hindered, less reactive monomer like 1,1-diphenylethylene (B42955) (DPE) before adding a second, more sensitive monomer is a common and effective strategy. mdpi.comnih.gov This creates a more stable carbanion, structurally similar to the diphenylmethyl anion, which is less prone to side reactions. mdpi.com

The following tables summarize the common side reactions and the corresponding mitigation strategies applicable in systems initiated by Potassium, (diphenylmethyl)-.

Table 1: Common Side Reactions in Anionic Polymerization

| Side Reaction Type | Description | Common Causes |

|---|---|---|

| Termination by Impurities | The propagating carbanion is neutralized by an external agent, irreversibly stopping chain growth. | Protic substances (water, alcohols), oxygen, carbon dioxide. stanford.edu |

| Reaction with Functional Groups | The carbanionic chain end attacks an electrophilic functional group (e.g., ester, cyano) on the monomer or polymer backbone. | High nucleophilicity of the propagating anion; high reaction temperature. stanford.edu |

| Chain Transfer to Monomer | An atom (typically hydrogen) is abstracted from a monomer molecule by the propagating chain, terminating the chain and creating a new, potentially less reactive, initiating species. | Monomer structure; high temperature. mit.edu |

| Chain Transfer to Solvent | An atom is abstracted from a solvent molecule, terminating the chain. | Acidity of C-H bonds in the solvent (e.g., toluene); high temperature. |

Table 2: Mitigation Strategies for Controlled Anionic Polymerization

| Strategy | Mechanism of Action | Targeted Side Reactions |

|---|---|---|

| Rigorous Purification | Removal of protic and electrophilic impurities that react with and neutralize the propagating carbanion. stanford.edu | Termination by Impurities. stanford.edu |

| Low Temperature Operation (e.g., -78 °C) | Reduces the rate of side reactions, which often have higher activation energies than the propagation reaction. mdpi.com | Reaction with Functional Groups; Chain Transfer. stanford.edumdpi.com |

| Use of a Stabilized Initiator | Employing an initiator like diphenylmethyl potassium with lower nucleophilicity reduces the tendency to attack monomer functional groups. researchgate.net | Reaction with Functional Groups. |

| Aprotic Solvent Selection | Use of non-reactive, aprotic solvents (e.g., THF, cyclohexane) prevents chain transfer to the solvent. researchgate.net | Chain Transfer to Solvent. |

| Addition of Modulating Agents | Additives like alkali metal alkoxides can alter the ion-pairing and aggregation of the chain end, tuning its reactivity. nih.gov | Reaction with Functional Groups; Chain Transfer. |

| End-Capping with DPE Derivatives | Capping a reactive chain end with 1,1-diphenylethylene (DPE) creates a more sterically hindered and stable carbanion before adding a sensitive monomer. mdpi.comnih.gov | Reaction with Functional Groups. |

By carefully implementing these strategies, the disruptive influence of side reactions can be effectively minimized. This control allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and complex, well-defined architectures, fully leveraging the capabilities of the Potassium, (diphenylmethyl)- initiator in advanced polymer synthesis.

Catalytic Roles and C H Activation Chemistry Involving Potassium, Diphenylmethyl

Deprotonative C-H Activation by Potassium, (diphenylmethyl)-

As a strong base, Potassium, (diphenylmethyl)- can abstract protons from very weak carbon acids, initiating C-H activation. This process, known as deprotonative metallation, transforms a C-H bond into a more reactive carbon-metal bond, thereby making the substrate amenable to further functionalization.